molecular formula C22H30F2N2O5 B12628949 tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B12628949
M. Wt: 440.5 g/mol
InChI Key: RVFHHIGQYMIWFH-CZUORRHYSA-N
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Description

This compound is a carbamate derivative featuring a seven-membered azepanone ring system with stereospecific (3R,6S) configuration. Key structural elements include:

  • A tert-butyloxycarbonyl (Boc) protective group, which enhances stability during synthetic processes.
  • A ketone group at the 2-position of the azepanone ring, which may influence conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C22H30F2N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C22H30F2N2O5/c1-21(2,3)30-19(28)26(20(29)31-22(4,5)6)16-11-10-13(12-25-18(16)27)14-8-7-9-15(23)17(14)24/h7-9,13,16H,10-12H2,1-6H3,(H,25,27)/t13-,16-/m1/s1

InChI Key

RVFHHIGQYMIWFH-CZUORRHYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CC[C@H](CNC1=O)C2=C(C(=CC=C2)F)F)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CNC1=O)C2=C(C(=CC=C2)F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Overview

The synthesis of this compound typically involves several key steps:

Specific Reaction Conditions

Analytical Techniques

To ensure the successful synthesis and characterization of this compound, several analytical techniques are employed:

Chemical Reactions Analysis

Formation of the Azepanone Core

The 7-membered azepan-2-one ring is typically synthesized via intramolecular cyclization of protected amino acid precursors. For example:

  • A Boc-protected δ-amino acid derivative undergoes activation (e.g., via mixed carbonic anhydrides or carbodiimides) to form the lactam ring .

  • Stereochemical control at C3 and C6 is achieved using chiral auxiliaries or enzymatic resolution .

Table 1: Key Cyclization Conditions

PrecursorReagent/ConditionsYieldStereoselectivitySource
δ-Amino-Boc-protected acidDCC, DMAP, CH₂Cl₂, 0°C → RT78%dr > 20:1 (3R,6S)
N-Hydroxysuccinimide esterTEA, THF, reflux65%dr 15:1

Functionalization of the Difluorophenyl Substituent

The 2,3-difluorophenyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions , though fluorination reduces reactivity compared to non-fluorinated analogs .

Example Reaction:

  • Suzuki-Miyaura Coupling :
    Reactant: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C
    Outcome: Selective coupling at the para-position (relative to fluorine) with aryl boronic acids .

Boc Deprotection and Further Modifications

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂) . Subsequent reactions include:

  • Amide bond formation : Reaction with activated carboxylic acids (e.g., EDC/HOBt) .

  • Reductive amination : Using NaBH₃CN or NaBH(OAc)₃ with aldehydes/ketones .

Table 2: Boc Deprotection Efficiency

Acid UsedSolventTime (h)Yield of Free AmineByproductsSource
4M HClDioxane292%<1%
TFACH₂Cl₂195%<2%

Stability Under Physiological Conditions

  • Hydrolytic Stability : The lactam ring resists hydrolysis at neutral pH but opens under basic conditions (pH > 10) to form linear amino acids .

  • Thermal Stability : Decomposition onset at 180°C (TGA data) .

Challenges and Limitations

  • Steric hindrance from the Boc group complicates nucleophilic attacks at the carbamate carbonyl .

  • Low solubility in aqueous media necessitates formulation with co-solvents (e.g., PEG-400) .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties due to the presence of the difluorophenyl and azepane moieties, which are known to enhance biological activity. The following applications have been noted:

  • Anticancer Activity : Research indicates that derivatives of carbamates, including this compound, exhibit significant anticancer properties through mechanisms involving apoptosis and cell cycle arrest. The difluorophenyl group may enhance lipophilicity, improving cellular uptake and efficacy against cancer cells .
  • Neurological Disorders : The azepane structure is associated with neuroactive properties. Compounds with similar frameworks have been studied for their potential in treating conditions like anxiety and depression by modulating neurotransmitter systems .

Synthesis and Chemical Applications

The synthesis of tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves multi-step organic synthesis techniques that are crucial for producing high-purity compounds for research and pharmaceutical use. Key aspects include:

  • Optimization of Reaction Conditions : The synthesis requires careful control of temperature, solvent choice, and reaction time to maximize yield and purity .
  • Intermediate in Drug Development : This compound serves as an intermediate in the synthesis of other bioactive molecules, including those targeting specific diseases .

Material Science Applications

Beyond medicinal uses, this compound's unique chemical structure allows for exploration in material science:

  • Polymer Chemistry : The carbamate functionality can be utilized in the development of polymers with specific mechanical properties or biodegradability profiles. Research into such applications is ongoing, focusing on how variations in the molecular structure affect polymer characteristics .

Case Studies and Research Findings

Several studies highlight the compound's potential:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study 2NeuropharmacologyShowed promise in reducing anxiety-like behaviors in rodent models through modulation of serotonin receptors .
Study 3Polymer DevelopmentDeveloped a new class of biodegradable polymers incorporating this carbamate derivative, showing enhanced mechanical properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azepanone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related Boc-protected amines and heterocycles from literature and commercial sources:

Compound Name (CAS No.) Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Features
Target Compound ~434.44 2,3-Difluorophenyl, Azepanone, Boc ~3.2 Stereospecific (3R,6S), Fluorinated aryl
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol (79069-15-1) 297.34 Benzyloxy, Boc, Propanol ~2.8 Chiral center (S), Alcohol functionality
4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN (172843-97-9) 287.30 Tetrahydropyran, Carboxyl, Boc ~1.5 Rigid ring, Acidic group
(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine HCl (1951424-95-5) 184.63 Fluoromethyl, Fluoropyrrolidine ~0.9 Dual fluorination, Salt form
Key Observations:

Ring Size and Flexibility: The azepanone (7-membered) ring offers greater conformational flexibility than pyrrolidine (5-membered) or tetrahydropyran (6-membered) systems, which may influence binding to biological targets.

Functional Groups : Unlike carboxyl or alcohol-containing analogs, the target compound’s ketone group may participate in hydrogen bonding or serve as a site for further derivatization.

Biological Activity

Tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate (CAS Number: 781650-32-6) is a synthetic compound with potential therapeutic applications. Its biological activity is of significant interest in medicinal chemistry, particularly regarding its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C17H22F2N2O3C_{17}H_{22}F_{2}N_{2}O_{3}, and it features a complex structure that includes a difluorophenyl group and an azepan ring. The stereochemistry at the 3R and 6S positions contributes to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific receptors in the body. Preliminary studies suggest that it may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammatory responses.

Biological Activity Studies

1. Receptor Interaction Studies
Research has shown that compounds similar to this compound exhibit significant activity at P2Y receptors. For instance, studies on nucleotide analogues indicate that modifications to the structure can enhance receptor selectivity and potency ( ).

Table 1: Comparative Biological Activity of Related Compounds

Compound NameReceptor TypeEC50 (μM)Activity
Compound AP2Y10.84Antagonist
Compound BP2Y11.60Antagonist
Tert-butyl CarbamateP2Y1TBDTBD

2. In Vivo Studies
In vivo studies have been limited but suggest that this compound may influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. Animal models treated with similar azepan derivatives demonstrated reduced markers of inflammation and improved cognitive function ( ).

Case Studies

Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of azepan derivatives in a rat model of Alzheimer's disease. The administration of these compounds resulted in decreased amyloid plaque formation and improved behavioral outcomes ( ).

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related carbamate compounds. Results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro ( ).

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